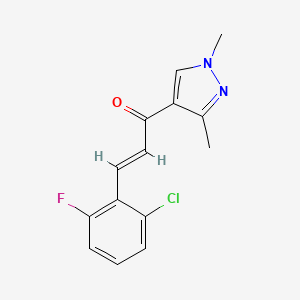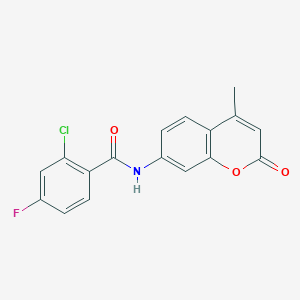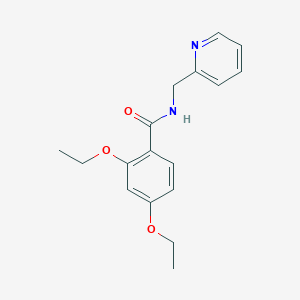
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as EF24, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. EF24 belongs to a class of compounds called curcuminoids, which are derived from the spice turmeric.
作用机制
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one exerts its anti-cancer effects through a variety of mechanisms. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one also activates the p53 tumor suppressor pathway, which induces cell cycle arrest and apoptosis in cancer cells. Additionally, 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in cancer cells. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. Additionally, 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the activity of enzymes involved in the metabolism of glucose, which can lead to decreased glucose uptake in cancer cells.
实验室实验的优点和局限性
One advantage of using 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its potent anti-cancer properties. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to be effective in various cancer cell lines and animal models. Another advantage is its low toxicity to normal cells, which makes it a promising candidate for cancer treatment. However, one limitation of using 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one. One direction is to investigate its potential use in combination with other anti-cancer agents. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to enhance the anti-cancer effects of other agents, such as cisplatin and doxorubicin. Another direction is to investigate its potential use in treating other diseases, such as Alzheimer's disease and diabetes. Additionally, further research is needed to optimize the synthesis method of 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one and improve its solubility in water.
合成方法
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one can be synthesized using a modified version of the Claisen-Schmidt condensation reaction. The reaction involves the condensation of 2-chloro-6-fluorobenzaldehyde and 1,3-dimethyl-1H-pyrazol-4-amine with ethyl acetoacetate in the presence of a base. The resulting product is then hydrolyzed to yield 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one.
科学研究应用
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to possess potent anti-cancer properties in various cancer cell lines. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been shown to inhibit the growth of cancer cells in vivo in animal models. In addition to its anti-cancer properties, 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been studied for its potential use in treating other diseases such as Alzheimer's disease, diabetes, and inflammation.
属性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-11(8-18(2)17-9)14(19)7-6-10-12(15)4-3-5-13(10)16/h3-8H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXZSGPHKZQJOE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C=CC2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C(=O)/C=C/C2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5487854.png)
![3-cyclopentyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B5487855.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5487859.png)
![methyl 2-{[3-(3-chlorophenyl)-2-cyanoacryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5487874.png)
![5-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylpyrimidin-4(3H)-one](/img/structure/B5487881.png)
![2-(dimethylamino)ethyl [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate hydrochloride](/img/structure/B5487886.png)
![3-[2-(4-methoxyphenyl)vinyl]-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol](/img/structure/B5487900.png)

![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5487924.png)

![5-[4-(benzyloxy)benzylidene]-2-(4-benzyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5487934.png)


![2-(1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5487945.png)